

9H-Fluorene-2-carboxylic acid CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9H-Fluorene-2-carboxylic acid**

Cat. No.: **B1296491**

[Get Quote](#)

9H-Fluorene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **9H-Fluorene-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and insights into its potential applications.

Chemical Identity and Synonyms

CAS Number: 7507-40-6[1][2][3][4]

Synonyms:[1][2]

- 2-Fluorenecarboxylic acid
- Fluorene-2-carboxylic acid
- 2-Carboxyfluorene
- NSC407976

Physicochemical and Quantitative Data

The following table summarizes the key computed and experimental properties of **9H-Fluorene-2-carboxylic acid**.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ O ₂	PubChem[2]
Molecular Weight	210.23 g/mol	PubChem[2]
Canonical SMILES	C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O	PubChem[2]
InChI Key	IBIDFEWDKNJSRD-UHFFFAOYSA-N	PubChem[2]
Appearance	White crystals	Wikipedia[5] (for parent compound)
XLogP3	3.3	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	210.068079557	PubChem[2]
Monoisotopic Mass	210.068079557	PubChem[2]
Topological Polar Surface Area	37.3 Å ²	PubChem[2]
Heavy Atom Count	16	PubChem[2]
Complexity	286	PubChem[2]

Experimental Protocols: Synthesis of **9H-Fluorene-2-carboxylic acid**

While a direct, detailed experimental protocol for the synthesis of **9H-Fluorene-2-carboxylic acid** is not readily available in the reviewed literature, a plausible and efficient two-step synthetic route can be proposed. This pathway involves the oxidation of a suitable precursor to an intermediate, 9-Fluorenone-2-carboxylic acid, followed by the reduction of the ketone group.

Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid from 2-Acetylfluorene

This procedure is adapted from established protocols for the oxidation of 2-acetylfluorene.[\[6\]](#)

Materials:

- 2-Acetylfluorene
- Glacial Acetic Acid
- Sodium Dichromate Dihydrate
- Acetic Anhydride
- 5% Potassium Hydroxide Solution
- 18% Hydrochloric Acid
- Decolorizing Carbon
- 2% Sulfuric Acid

Procedure:

- Reaction Setup: In a 5-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 50 g (0.24 mole) of 2-acetylfluorene in 650 ml of glacial acetic acid with heating and stirring.
- Oxidation: To the heated solution, carefully add 450 g (1.5 moles) of coarsely powdered sodium dichromate dihydrate in small portions. Continue heating and stirring throughout the addition, which should take approximately 45 minutes.

- **Reflux:** After the addition is complete, bring the reaction mixture to a gentle reflux. Over a period of 1.5 hours, add 200 ml of acetic anhydride through the dropping funnel. Continue to reflux and stir for an additional 8 hours.
- **Precipitation and Washing:** Pour the hot reaction mixture into 9 liters of hot water with stirring. Filter the resulting suspension and wash the filter cake with four 400-ml portions of 2% sulfuric acid.
- **Purification:**
 - Transfer the wet filter cake to a beaker containing 700 ml of a 5% potassium hydroxide solution and heat to approximately 80°C with stirring.
 - Filter the hot solution to remove any alkali-insoluble material.
 - Treat the alkaline filtrate with 5 g of decolorizing carbon, stir for 20 minutes, and filter again.
- **Isolation:** Heat the solution of the potassium salt to 70°C with vigorous stirring and add 200 ml of 18% hydrochloric acid dropwise. The product, 9-Fluorenone-2-carboxylic acid, will precipitate as a yellow mass.
- **Final Washing and Drying:** Filter the hot mixture and wash the collected solid with several portions of water until free of chloride ions. Dry the product to obtain 9-Fluorenone-2-carboxylic acid.

Step 2: Reduction of 9-Fluorenone-2-carboxylic acid to 9H-Fluorene-2-carboxylic acid

The reduction of the ketone at the 9-position can be achieved using various reducing agents. A common and effective method for the reduction of fluorenones to fluorenes is the Wolff-Kishner reduction or similar hydride-based reductions.

Materials:

- 9-Fluorenone-2-carboxylic acid

- Diethylene Glycol
- Hydrazine Hydrate (80%)
- Potassium Hydroxide

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-Fluorenone-2-carboxylic acid, diethylene glycol, and hydrazine hydrate.
- Initial Heating: Heat the mixture to 100°C and stir for 1 hour.
- Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets in portions.
- Distillation and Reflux: Heat the mixture again. Water and excess hydrazine will distill off. Continue heating until the temperature of the reaction mixture reaches 195-200°C and maintain this temperature for several hours until the reaction is complete (monitor by TLC).
- Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Acidify with hydrochloric acid to precipitate the product.
- Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

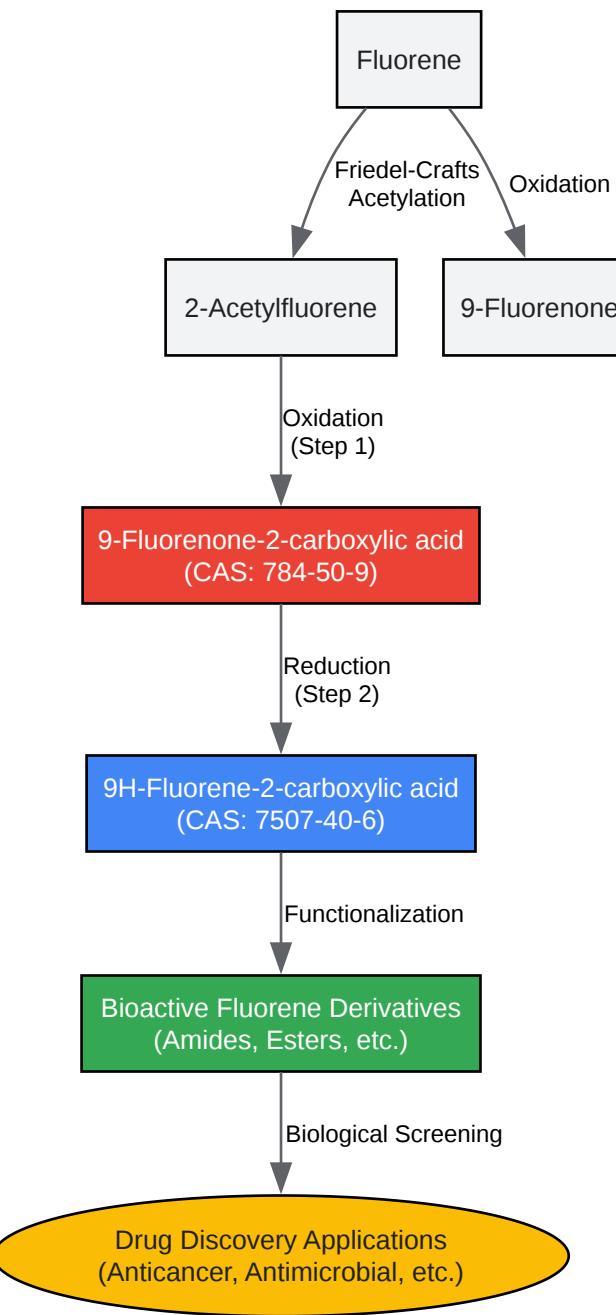
Biological Activity and Applications in Drug Discovery

The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.^[7] The rigid, planar, and aromatic nature of the fluorene ring system provides a versatile framework for the design of bioactive compounds.^{[8][9]}

While specific biological data for **9H-Fluorene-2-carboxylic acid** is not extensively documented, its structural similarity to other biologically active fluorene derivatives suggests its

potential as a valuable building block in drug discovery programs. For instance, various fluorene derivatives have been investigated as:

- Anticancer Agents: By inducing apoptosis through the generation of reactive oxygen species. [\[7\]](#)
- Antimicrobial Agents: Showing promise against various bacterial and fungal strains. [\[7\]](#)
- Neuroprotective and Anti-inflammatory Agents: Highlighting their potential in addressing complex diseases. [\[7\]](#)


The functionalization of the carboxylic acid group at the 2-position of the 9H-fluorene core allows for the synthesis of a diverse library of amides, esters, and other derivatives, which can be screened for various biological activities.

Mandatory Visualizations

Synthetic Pathway and Chemical Relationships of Fluorene Derivatives

The following diagram illustrates the synthetic relationship between key fluorene derivatives, highlighting the pathway to **9H-Fluorene-2-carboxylic acid** and its connection to other important fluorene-based compounds in medicinal chemistry.

Synthetic Pathway and Relationships of Key Fluorene Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 9H-fluorene-2-carboxylic acid | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7507-40-6|9H-Fluorene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. netascientific.com [netascientific.com]
- 5. Fluorene - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbino.com]
- 9. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9H-Fluorene-2-carboxylic acid CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296491#9h-fluorene-2-carboxylic-acid-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com